

# a discovery and synthesis pathway

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## Compound of Interest

Compound Name: Suplatast

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An In-depth Technical Guide to the Discovery and Synthesis of Novabirsen, a Novel Protein Kinase Z (PKZ) Inhibitor

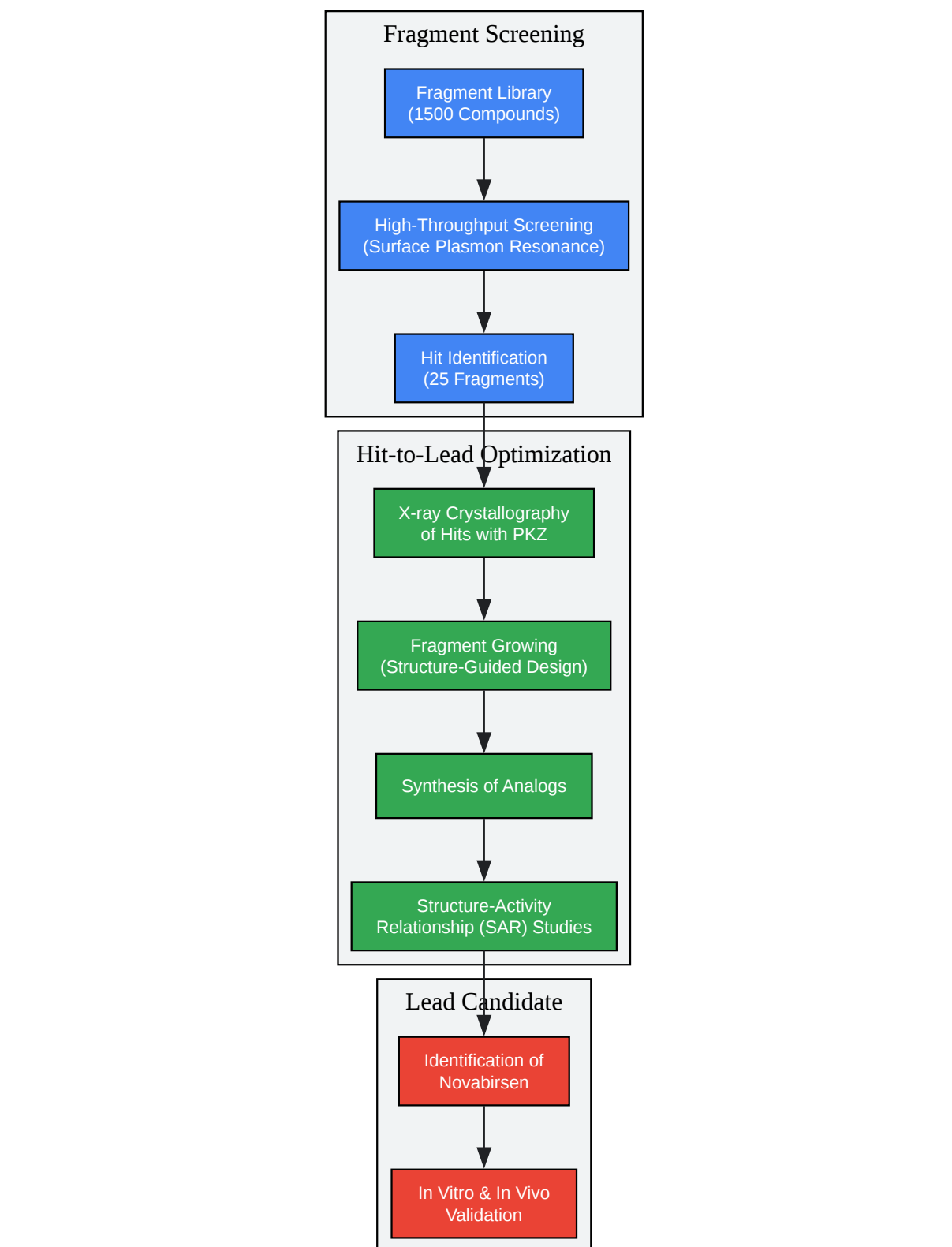
## Introduction

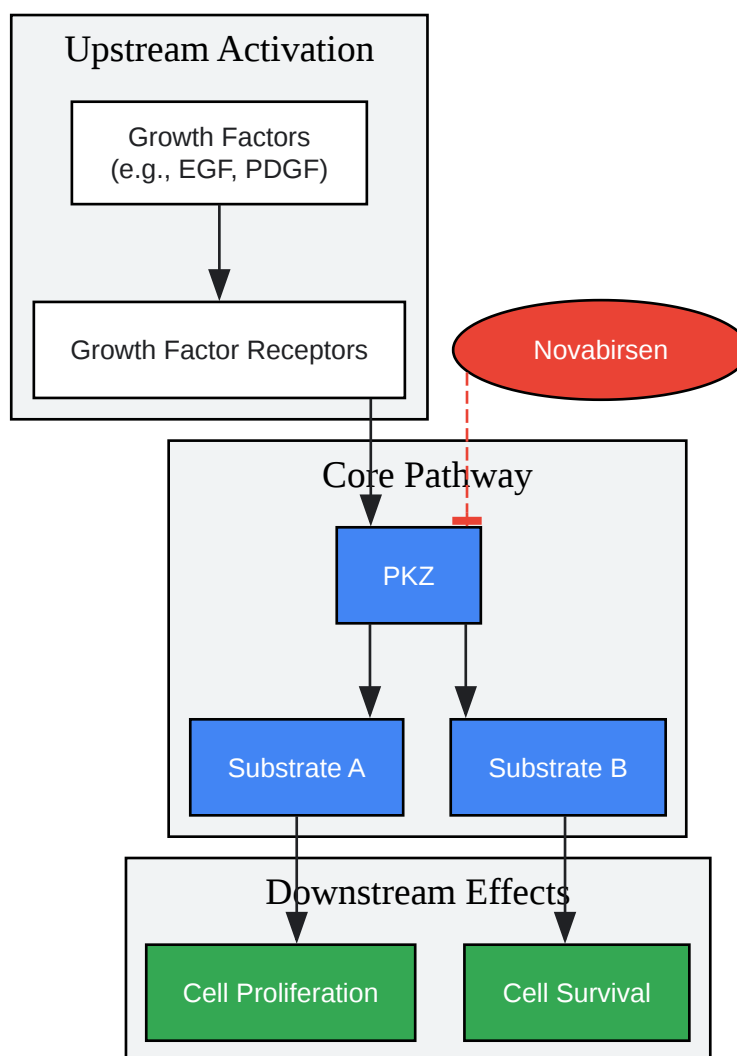
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A growing body of evidence has implicated the overexpression and hyperactivity of Protein Kinase Z (PKZ) in the proliferation and survival of GBM cells. PKZ is a serine/threonine kinase that plays a critical role in the downstream signaling of multiple growth factor receptors. Its targeted inhibition represents a promising therapeutic strategy. This document outlines the discovery and synthesis of Novabirsen, a potent and selective small molecule inhibitor of PKZ, identified through a fragment-based lead discovery campaign and developed via a novel, efficient synthetic pathway.

## Discovery Pathway: Fragment-Based Lead Discovery

Novabirsen was discovered using a fragment-based lead discovery (FBLD) approach. This method identifies low-molecular-weight fragments that bind to the target protein, which are then grown or linked to develop a high-affinity lead compound.

The workflow for the discovery of Novabirsen is depicted below:





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